6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid 6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20513818
InChI: InChI=1S/C8H15NO2.C2H2O4/c1-10-8(11-2)3-7(4-8)5-9-6-7;3-1(4)2(5)6/h9H,3-6H2,1-2H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C10H17NO6
Molecular Weight: 247.24 g/mol

6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid

CAS No.:

Cat. No.: VC20513818

Molecular Formula: C10H17NO6

Molecular Weight: 247.24 g/mol

* For research use only. Not for human or veterinary use.

6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid -

Specification

Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
IUPAC Name 6,6-dimethoxy-2-azaspiro[3.3]heptane;oxalic acid
Standard InChI InChI=1S/C8H15NO2.C2H2O4/c1-10-8(11-2)3-7(4-8)5-9-6-7;3-1(4)2(5)6/h9H,3-6H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key XJVZIFCTVKOLPU-UHFFFAOYSA-N
Canonical SMILES COC1(CC2(C1)CNC2)OC.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

6,6-Dimethoxy-2-azaspiro[3.3]heptane; oxalic acid features a bicyclic spiro[3.3]heptane core, where one ring incorporates a nitrogen atom (azaspiro) and the other is functionalized with two methoxy groups at the 6-position. The oxalic acid moiety is likely ionically associated or hydrogen-bonded to the azaspiro amine, forming a salt or co-crystal. Key structural attributes include:

  • Molecular formula: Hypothesized as C10H17NO6\text{C}_{10}\text{H}_{17}\text{NO}_6 (azaspiro + oxalic acid).

  • Molecular weight: ~275.25 g/mol (calculated).

  • Functional groups: Tertiary amine, methoxy ethers, and carboxylic acid derivatives.

The spirocyclic architecture imposes significant steric constraints, potentially enhancing metabolic stability compared to linear analogs. The methoxy groups contribute electron-donating effects, while the oxalic acid may facilitate solubility in polar solvents .

Synthetic Pathways and Optimization

Although no direct synthesis of 6,6-dimethoxy-2-azaspiro[3.3]heptane; oxalic acid has been reported, analogous spirocyclic compounds provide a framework for retrosynthetic analysis. A plausible route involves:

  • Core Construction: Cyclization of a diamine precursor with a ketone or ester to form the spiro[3.3]heptane骨架.

  • Methoxy Introduction: Alkylation or nucleophilic substitution to install methoxy groups.

  • Oxalic Acid Integration: Salt formation via acid-base reaction between the spirocyclic amine and oxalic acid.

A patent detailing the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (CN102442934A) offers relevant insights . Key steps from this methodology include:

StepReactionReagents/ConditionsYield
1ReductionLiAlH4_4, THF, 0–20°C96%
2ProtectionTsCl, pyridine80%
3Ring Closureo-Nitrobenzenesulfonamide, K2_2CO3_355%
4DeprotectionThiophenol, K2_2CO3_3, DMF90%
5BOC ProtectionBOC2_2O, alkaline conditions82%

Adapting these steps, methoxy groups could be introduced prior to cyclization using methylating agents (e.g., dimethyl sulfate), followed by oxalic acid coupling under mild acidic conditions.

Comparative Analysis with Analogous Compounds

The following table contrasts 6,6-dimethoxy-2-azaspiro[3.3]heptane; oxalic acid with related spirocyclic amines:

CompoundStructureMolecular Weight (g/mol)Key FeaturesPotential Applications
6,6-Dimethoxy-2-azaspiro[3.3]heptane; oxalic acidAzaspiro + oxalic acid275.25Methoxy, carboxylic acidNeuroprotective agents
6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester Azaspiro + ketone241.29Ketone, BOC-protected amineSynthetic intermediate
6,6-Dimethyl-2-azaspiro[3.3]heptane Azaspiro + methyl125.21Hydrophobic methyl groupsLigand in catalysis

The methoxy and oxalic acid groups in the target compound likely enhance water solubility and metal-chelation capacity compared to methyl or ketone analogs .

Challenges and Future Directions

Current synthetic routes to azaspiro compounds face limitations in yield and scalability, particularly during cyclization and protection/deprotection steps . Future research should prioritize:

  • Catalytic Asymmetric Synthesis: To access enantiopure spirocyclic derivatives.

  • In Silico Modeling: Predicting receptor binding modes using molecular docking.

  • Biological Screening: Assessing toxicity, pharmacokinetics, and target engagement.

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